

Application Notes and Protocols for (R,S,S)-VH032 Degraders

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Compound of Interest

Compound Name: (R,S,S)-VH032

Cat. No.: B10861186

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Introduction

(R,S,S)-VH032 is a potent von Hippel-Lindau (VHL) E3 ligase ligand, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a linker, and a ligand, such as **(R,S,S)-VH032**, that recruits an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the in vitro and in vivo use of **(R,S,S)-VH032**-based degraders.

Mechanism of Action

(R,S,S)-VH032 functions as a VHL/HIF-1 α interaction inhibitor. In the context of a PROTAC, it recruits the VHL E3 ligase complex. This recruitment, facilitated by the PROTAC's simultaneous binding to a target protein, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy for modulating protein levels in various disease models.

Data Presentation

In Vitro Efficacy of (R,S,S)-VH032-based Degraders

The following tables summarize the quantitative data on the in vitro efficacy of **(R,S,S)-VH032** and its derivatives in different cellular contexts.

Table 1: Effect of VH032 on Glioma Cell Viability[3]

Cell Line	Compound	IC50 (μM)	Assay
U87MG	VH032	59.2	CCK-8
U251	VH032	85.07	CCK-8

Table 2: In Vitro Degradation of Tau Protein by C004019 (a PROTAC synthesized from **(R,S,S)-VH032**)[4][5]

Cell Line	Compound	Concentration (μM)	Tau Degradation	Assay
HEK293-hTau	C004019	0.1	Concentration-dependent reduction of total and phosphorylated Tau	Western Blot
SH-SY5Y	C004019	0.1	Concentration-dependent reduction of total and phosphorylated Tau	Western Blot
HEK293-htau	C8 (a derivative)	0.05	>50% p-tau degradation after 12h	Western Blot
HEK293-htau	C8 (a derivative)	0.1	62.5% reduction in total tau	Western Blot
HEK293-htau	C8 (a derivative)	0.2	70.4% reduction in total tau	Western Blot

In Vivo Efficacy of VH032 in a Glioma Xenograft Model

Table 3: Anti-tumor Effect of VH032 in a U87MG Xenograft Mouse Model

Treatment Group	Dose and Schedule	Average Tumor Volume Reduction	Average Tumor Weight Reduction
VH032	7.5 mg/kg, daily i.p. for 21 days	Marked decrease compared to control	Marked decrease compared to control

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of **(R,S,S)-VH032**-based degraders on cell proliferation.

- Materials:
 - Glioma cell lines (e.g., U87MG, U251)
 - Complete culture medium
 - 96-well plates
 - **(R,S,S)-VH032** degrader
 - Cell Counting Kit-8 (CCK-8)
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
 - Prepare serial dilutions of the **(R,S,S)-VH032** degrader in culture medium.
 - Add 10 μ L of the diluted degrader or vehicle control to the respective wells.
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
 - Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the vehicle-treated control.

2. In Vitro Protein Degradation Assay (Western Blot)

This protocol describes the quantification of target protein degradation induced by an **(R,S,S)-VH032**-based PROTAC.

- Materials:
 - Target cell line (e.g., HEK293-hTau for Tau degradation)
 - **(R,S,S)-VH032**-based PROTAC (e.g., C004019 for Tau)
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and electrophoresis apparatus
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk in TBST)
 - Primary antibodies (target protein and loading control, e.g., β -actin or GAPDH)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate and imaging system
- Procedure:
 - Plate cells and allow them to adhere overnight.
 - Treat cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Normalize protein concentrations and prepare samples for SDS-PAGE.

- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and develop it using a chemiluminescent substrate.
- Image the blot and quantify the band intensities.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Studies

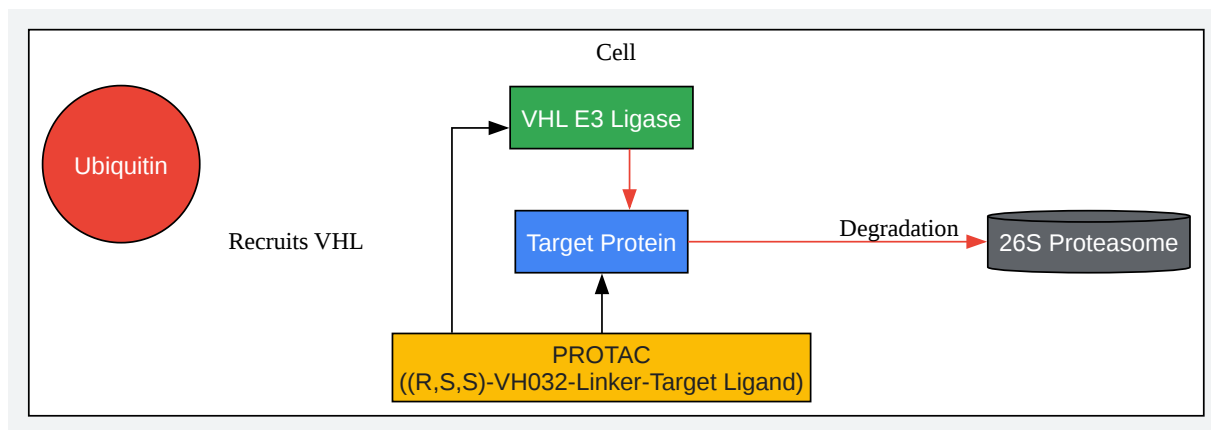
1. Orthotopic Glioma Xenograft Mouse Model

This protocol outlines the procedure for establishing and treating an orthotopic glioma model to evaluate the in vivo efficacy of **(R,S,S)-VH032**-based degraders.

- Materials:
 - Immunocompromised mice (e.g., nude mice)
 - Glioma cells (e.g., U87MG)
 - **(R,S,S)-VH032** degrader
 - Vehicle for injection (e.g., as described for VH032)
 - Stereotactic apparatus
 - Anesthesia

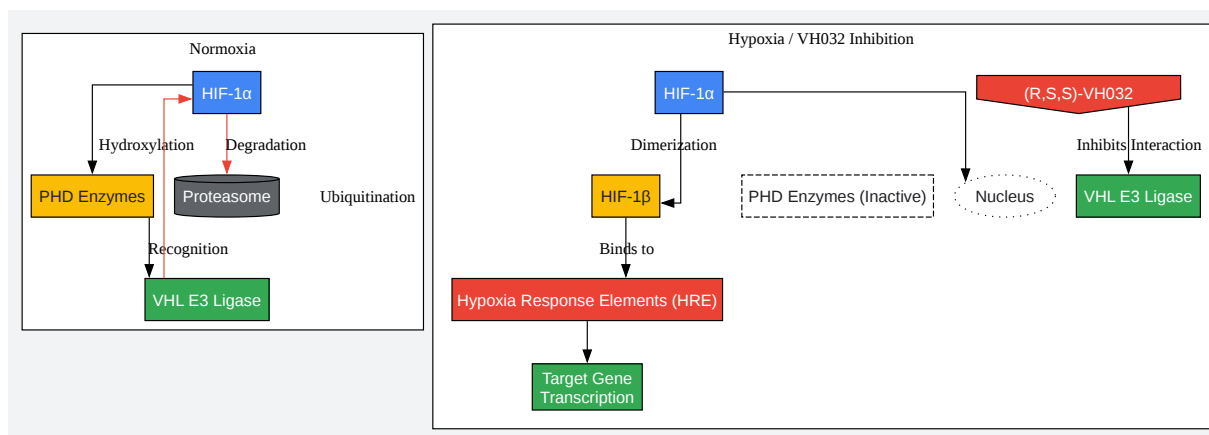
- Procedure:
 - Culture U87MG cells and harvest them during the logarithmic growth phase.
 - Anesthetize the mice and secure them in a stereotactic frame.
 - Inject the U87MG cells intracranially into the desired brain region.
 - Allow the tumors to establish and grow to a palpable size.
 - Randomize the mice into treatment and control groups.
 - Prepare the **(R,S,S)-VH032** degrader in a suitable vehicle. For VH032, a daily intraperitoneal injection of 7.5 mg/kg for 21 days has been reported.
 - Administer the degrader or vehicle to the respective groups according to the planned schedule.
 - Monitor tumor growth by caliper measurements or non-invasive imaging (e.g., bioluminescence or MRI).
 - Monitor the body weight and overall health of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).

Visualizations



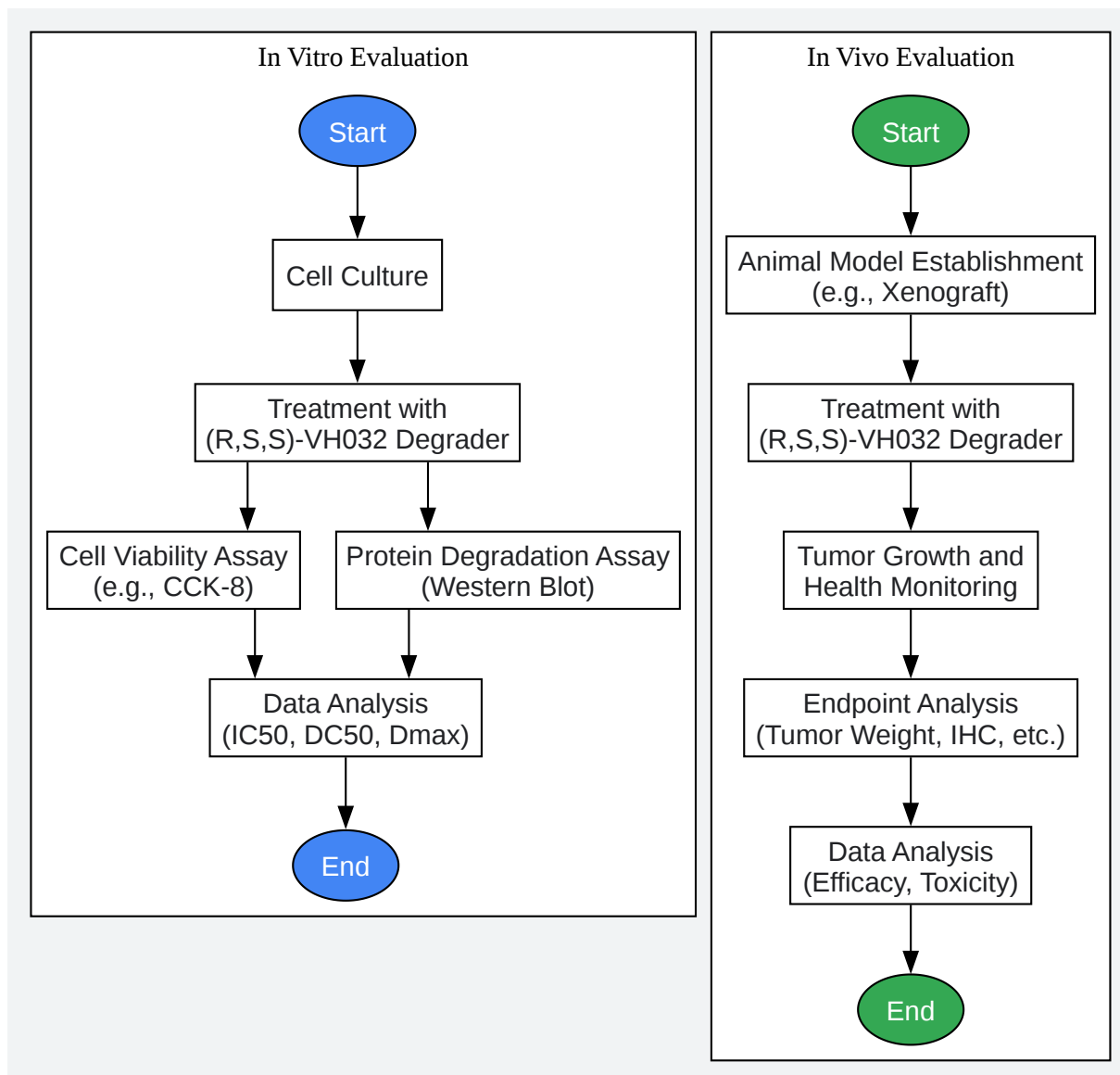
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Caption: Mechanism of action of an **(R,S,S)-VH032**-based PROTAC.



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Caption: HIF-1α degradation pathway and the effect of **(R,S,S)-VH032**.



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